molecular formula C21H20N4O4S2 B2410101 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 895439-23-3

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2410101
CAS No.: 895439-23-3
M. Wt: 456.54
InChI Key: AFZCHOLGACLNIQ-UHFFFAOYSA-N
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Description

“N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It is a derivative of the triazole nucleus, one of the most important heterocycles which has a feature of natural products as well as medicinal agents .


Synthesis Analysis

The synthesis of this compound involves complex procedures. The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .


Molecular Structure Analysis

The molecular structure of this compound is complex. Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, which are also known as pyrrodiazole .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the heating of certain salts in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide .

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

The compound N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, along with its derivatives, has been extensively studied for its pharmacological properties. Notably, these compounds demonstrate significant activity against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). Most derivatives exhibit moderate activity against BChE and AChE but show promising activity against LOX. Additionally, certain derivatives, notably the parent sulfonamides and some specific N-substituted derivatives, have demonstrated proficient antimicrobial activities against a selected panel of bacterial and fungal species. These findings are supported by computational docking studies, which highlight the potential of sulfonamides in inhibiting these target enzymes (Irshad, 2018), (Irshad et al., 2016), (Irshad et al., 2019).

Enzyme Inhibitory Potential and Antimicrobial Evaluation

Further research has been conducted on sulfonamides with benzodioxane and acetamide moieties to assess their enzyme inhibitory potential and antimicrobial properties. These compounds have been found to exhibit substantial inhibitory activity against enzymes such as α-glucosidase and AChE, with some demonstrating significant therapeutic potential against various Gram-negative and Gram-positive bacterial strains. The antimicrobial activity of these compounds adds to their scientific relevance and potential application in medicinal chemistry (Abbasi et al., 2019), (Abbasi et al., 2016).

Molecular Docking and Antimalarial Activity

A comprehensive study involved the synthesis of sulfonamides, which were then examined for antimalarial activity. Computational calculations and molecular docking studies were conducted, revealing a positive correlation between specific structural moieties and antimalarial activity. The compounds also showed small energy affinity against relevant enzymes and proteins, indicating their potential as antimalarial agents (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-14-3-2-4-15(11-14)20-23-21-25(24-20)16(13-30-21)7-8-22-31(26,27)17-5-6-18-19(12-17)29-10-9-28-18/h2-6,11-13,22H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZCHOLGACLNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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